2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide
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Overview
Description
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide is a fluorinated benzamide derivative with the molecular formula C13H14F5NO. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and two propyl groups attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.
Reduction: N,N-dipropyl-2,3,4,5,6-pentafluoroaniline.
Oxidation: 2,3,4,5,6-pentafluorobenzamide with carboxylic acid groups replacing the propyl groups.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorinated benzamide structure. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluoro-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of propyl groups.
2,3,4,5,6-pentafluorobenzamide: Lacks the propyl groups, making it less hydrophobic.
2,3,4,5,6-pentafluoroaniline: Contains an amino group instead of an amide group.
Uniqueness
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide is unique due to the combination of its fluorinated benzene ring and dipropylamide structure. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14F5NO |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H14F5NO/c1-3-5-19(6-4-2)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3 |
InChI Key |
HMOQDZKDPBDDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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